吲哚-5,6-醌

描述

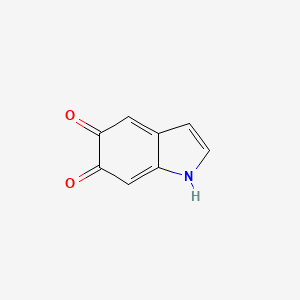

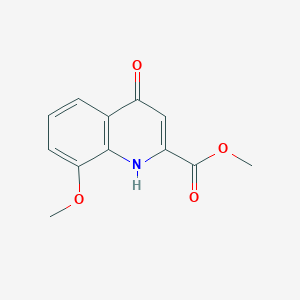

Indole-5,6-quinone is an indolequinone, a chemical compound found in the oxidative browning reaction of fruits like bananas . It is mediated by the tyrosinase type polyphenol oxidase from tyrosine and catecholamines leading to the formation of catechol melanin .

Synthesis Analysis

Indole-5,6-quinone can be synthesized by various methods, including Pictet-Spengler condensation, electrochemical oxidation, and photooxidation of indole derivatives. The characterization of Indole-5,6-quinone can be achieved using techniques such as UV-Vis spectrometry, NMR spectroscopy, and IR spectroscopy.Molecular Structure Analysis

The molecular formula of Indole-5,6-quinone is C8H5NO2 . It has an average mass of 147.131 Da and a mono-isotopic mass of 147.032028 Da .Chemical Reactions Analysis

Like many quinones, Indole-5,6-quinone can undergo redox reactions via the corresponding 5,6-dihydroxyindole .科学研究应用

1. 5,6-吲哚醌的表征

5,6-吲哚醌是 5,6-二羟基吲哚氧化转化为真黑色素生物聚合物的关键中间体。一项研究使用综合化学、脉冲辐射分解和计算方法表征了一种新型 5,6-吲哚醌及其半醌。这项工作增强了对吲哚醌在黑色素形成和相关生物过程中的作用的理解 (Pezzella 等,2007)。

2. 与酶生成的醌的反应

关于氨基酸与涉及酶生成的醌(包括吲哚-5,6-醌)的黑素生成系统反应的研究,提供了对黑蛋白形成的见解。这项研究对于理解黑色素形成的生化途径及其与各种化合物的相互作用至关重要 (Mason & Peterson,1965)。

3. 吲哚醌的抗肿瘤活性

吲哚醌,包括吲哚-5,6-醌的衍生物,已被研究其作为抗肿瘤剂的潜力。一项研究将醌的结构与其在重组人 NAD(P)H:醌氧化还原酶中的代谢及其体外细胞毒性联系起来,突出了吲哚醌在癌症治疗中的潜力 (Beall 等,1998)。

4. 杂环醌的合成

杂环醌的合成,包括基于吲哚-5,6-醌的合成,是有机化学中一个重要的研究领域。这些合成方法对新药和材料的开发具有重要意义 (Echavarren 等,1997)。

5. 醌的电化学合成

涉及吲哚-5,6-醌的吲哚衍生物的电化学合成,代表了一种生产复杂有机化合物的环保方法。该技术对于可持续化学实践非常重要 (Nematollahi & Dehdashtian,2008)。

作用机制

属性

IUPAC Name |

1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGVVGHJSQSLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331517 | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Indole-5,6-quinone | |

CAS RN |

582-59-2 | |

| Record name | Indole-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-5,6-QUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: IQ, derived from the oxidation of melanin precursors like DOPA and 5,6-dihydroxyindole (DHI), plays a central role in melanin biosynthesis. It readily polymerizes through various reactions, including Diels-Alder additions, to form the complex structure of eumelanin. [] [https://www.semanticscholar.org/paper/b6cad7454c608f317caf4cab0027f266f55908e4]

A: Yes, IQ can covalently modify proteins. Research shows it targets cysteine residues, potentially leading to protein dysfunction. One study demonstrated this interaction using human superoxide dismutase 2 (SOD2) as a model. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]

A: Dopamine oxidation can generate IQ as an intermediate. Studies suggest that IQ, rather than dopamine-o-quinone or aminochrome, may be the primary reactive species contributing to the neurotoxicity of dopamine by modifying proteins like α-synuclein. [, ] [https://www.semanticscholar.org/paper/13fcfb8206bcb83a440b25b69323bb35ef09eab1] [https://www.semanticscholar.org/paper/84526025d623bb3c555ccb60f05428ec0dc43294]

A: IQ exhibits characteristic UV-Vis absorption in the range of 380-400 nm. It lacks distinct absorption bands in the ultraviolet, visible, or near-infrared regions but displays absorption bands in the far-infrared region, typical of melanins. [, ] [https://www.semanticscholar.org/paper/031f8c2521f6f7b140113fe260a6578d32dade80] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]

A: Cu(II) ions have been shown to catalyze the formation of IQ from precursors like DHI and DHICA, accelerating the melanin formation process. [] [https://www.semanticscholar.org/paper/f4169eeb5393180e4bfd085a273893dfb31b7dda]

A: Yes, computational methods have been employed to determine the bond dissociation enthalpies (BDEs) of IQ and related melanin monomers. These studies provide insights into the energetics of radical formation, crucial for understanding the antioxidant properties of eumelanin. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]

- Electron Spin Resonance (ESR): To study the free radical properties of melanins, which are influenced by the presence of IQ. [] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]

- Mass spectrometry: To identify and quantify IQ and its reaction products, especially in studies involving protein modifications. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]

- Computational chemistry tools: To calculate BDEs and other relevant properties of IQ. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]

ANone: Several analytical techniques are essential for characterizing and studying IQ, including:

ANone: The understanding of IQ's role in melanin biosynthesis has evolved alongside the broader understanding of melanin formation pathways. Key milestones include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide](/img/structure/B1222530.png)

![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)

![4-methyl-N-[sulfanylidene-(1,2,4-triazol-4-ylamino)methyl]benzamide](/img/structure/B1222533.png)

![N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide](/img/structure/B1222534.png)

![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)

![Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)](/img/structure/B1222536.png)

![3-[[5,5-dimethyl-3-(4-morpholinyl)-1-cyclohex-2-enylidene]amino]-N,N-dimethylaniline](/img/structure/B1222542.png)

![9-Phenyl-1,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B1222543.png)

![1-(2-Fluorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1222545.png)